1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol
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Overview
Description
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropane ring substituted with a 3-fluoro-4-methylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-4-methylbenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrolysis to introduce the hydroxyl group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative without the hydroxyl group.
Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation: Formation of 1-(3-Fluoro-4-methylphenyl)cyclopropanone.
Reduction: Formation of 1-(3-Fluoro-4-methylphenyl)cyclopropane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluoro and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Fluoro-4-methylphenyl)cyclopropane: Lacks the hydroxyl group, which affects its reactivity and biological activity.
1-(3-Fluoro-4-methylphenyl)cyclopropanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and applications.
1-(3-Fluoro-4-methylphenyl)cyclopropan-1-amine:
Uniqueness: 1-(3-Fluoro-4-methylphenyl)cyclopropan-1-ol is unique due to the presence of both a hydroxyl group and a fluoro-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(3-fluoro-4-methylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11FO/c1-7-2-3-8(6-9(7)11)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
OCWMVCPVZKBXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)O)F |
Origin of Product |
United States |
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